9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Overview
Description
9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a decahydroacridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy-Substituted Phenyl Ring: This step involves the ethoxylation of a phenyl ring using ethyl iodide and a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Construction of the Decahydroacridine Core: The decahydroacridine core is synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity and potential for biological activity compared to other acridine derivatives.
Properties
IUPAC Name |
9-[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-2-33-25-15-18(12-13-24(25)34-16-17-6-3-7-19(29)14-17)26-27-20(8-4-10-22(27)31)30-21-9-5-11-23(32)28(21)26/h3,6-7,12-15,26,30H,2,4-5,8-11,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWEYPEOKFQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OCC5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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